Superior CYP2D6 Isoform Selectivity at Standard Assay Concentration
MAMC demonstrates a high degree of selectivity for CYP2D6 over other major drug-metabolizing P450 isoforms. At a standard assay concentration of 25 µM, MAMC is metabolized by CYP2D6 and, to a lesser extent, by CYP1A2. It shows negligible metabolism by P450s 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4, and 3A5 [1]. This selectivity profile is a defining feature, as many other profluorescent coumarins exhibit broader isoform cross-reactivity [2].
| Evidence Dimension | Metabolic selectivity across human P450 isoforms |
|---|---|
| Target Compound Data | Metabolized by CYP2D6 and CYP1A2 |
| Comparator Or Baseline | Metabolically inactive with P450s 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4, and 3A5 |
| Quantified Difference | No detectable activity on 8 out of 10 isoforms tested |
| Conditions | Microsomes from yeast or lymphoblastoid cells selectively expressing single human P450 isoenzymes, at 25 µM substrate concentration |
Why This Matters
This selectivity is critical for accurately attributing metabolic activity to CYP2D6 in complex biological systems, minimizing false positives from other P450s.
- [1] Onderwater RC, Venhorst J, Commandeur JN, Vermeulen NP. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening. Chem Res Toxicol. 1999;12(7):555-559. View Source
- [2] Raunio H, Pentikäinen O, Juvonen RO. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Int J Mol Sci. 2020;21(13):4708. View Source
